![molecular formula C19H19BrN4O3 B2650537 2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2380174-52-5](/img/structure/B2650537.png)
2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized by bromination of pyrimidine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with piperidine using a nucleophilic substitution reaction.
Linking to Isoindole-Dione: The final step involves linking the piperidine derivative to the isoindole-dione structure through a condensation reaction, often facilitated by a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidone derivatives, while substitution of the bromine atom can result in various substituted pyrimidines .
Scientific Research Applications
2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to specific sites on proteins, modulating their activity. The piperidine ring and isoindole-dione structure contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a piperidine ring.
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate: Contains a tert-butyl ester group, making it more lipophilic.
Uniqueness
2-(2-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a bromopyrimidine moiety with a piperidine ring and an isoindole-dione structure.
Properties
IUPAC Name |
2-[2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c20-13-11-21-19(22-12-13)27-14-5-7-23(8-6-14)9-10-24-17(25)15-3-1-2-4-16(15)18(24)26/h1-4,11-12,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINDBYSCIWMRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
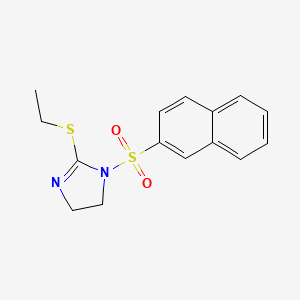
![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650456.png)
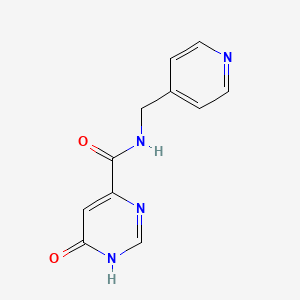
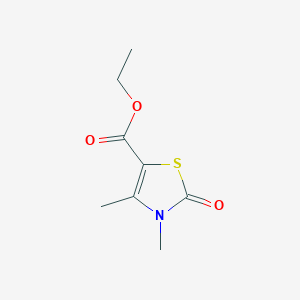
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)
![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
![N-(2,5-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2650463.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
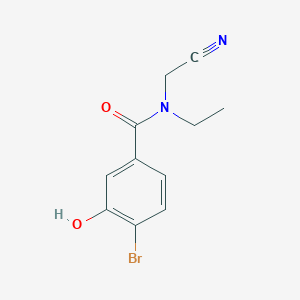
![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)
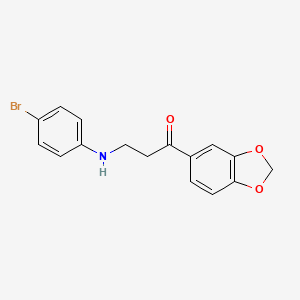
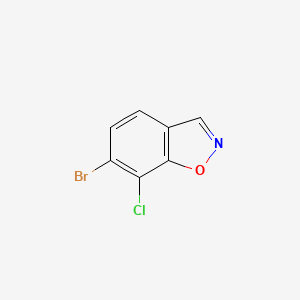
![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
